1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8-4-5-9(7-10(8)13(15)16)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKLLJZYVYIGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Methyl 3 Nitrophenyl Pyrrolidin 2 One and Analogues
Established Synthetic Routes to Pyrrolidinone Scaffolds
The formation of the 5-membered lactam ring of the pyrrolidinone system is a cornerstone of these synthetic efforts. Several reliable methods have been developed and are widely employed.
Cyclization Reactions
Lactamization of γ-Butyrolactone Derivatives
A common and direct method for the synthesis of N-substituted pyrrolidin-2-ones involves the aminolysis of γ-butyrolactone (GBL) or its derivatives with a primary amine. rdd.edu.iq In the context of synthesizing 1-(4-methyl-3-nitrophenyl)pyrrolidin-2-one, this would involve the reaction of γ-butyrolactone with 4-methyl-3-nitroaniline (B15663).
This reaction is typically carried out at high temperatures, often between 200-300°C, to drive the dehydration and subsequent cyclization of the intermediate γ-hydroxybutyl amide. rdd.edu.iq The reaction can be performed neat or in a high-boiling solvent. The activation of γ-butyrolactone, for instance by α-halogenation, can enhance the rate of aminolytic cleavage. oregonstate.edu While this method is straightforward, the requirement for high temperatures might not be suitable for all substrates, particularly those with thermally labile functional groups.
A study on the reaction of α-bromo-γ-butyrolactone with aniline (B41778) demonstrated that the reaction temperature influences the outcome, with different products being formed at varying temperatures. oregonstate.edu This highlights the importance of temperature control in optimizing the synthesis of the desired N-aryl pyrrolidinone.
| Reactants | Conditions | Product | Yield | Reference |
| γ-Butyrolactone, Primary Amine | 200-300°C | N-Substituted Pyrrolidin-2-one | Varies | rdd.edu.iq |
| α-Bromo-γ-butyrolactone, Aniline | Heating | 1-Phenyl-3-phenylaminopyrrolidin-2-one | Not specified | oregonstate.edu |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have gained significant traction in modern organic synthesis due to their efficiency in building molecular complexity in a single step from three or more starting materials.
Imino Diels-Alder Cycloadditions
The imino Diels-Alder reaction, a powerful tool for the synthesis of nitrogen-containing heterocycles, can be employed to construct complex structures containing the pyrrolidinone moiety. nih.gov This reaction typically involves the [4+2] cycloaddition of an imine with a dienophile. For the synthesis of analogues, an imine generated in situ from an aniline and an aldehyde can react with a suitable dienophile.
While a direct synthesis of this compound via a standard imino Diels-Alder reaction is not prominently described, related transformations have been reported. For instance, a three-component Povarov reaction, which is a type of imino Diels-Alder reaction, has been used to synthesize N-(2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones. This reaction utilizes an aniline, a nitrobenzaldehyde, and N-vinylpyrrolidin-2-one as the dienophile. This demonstrates the feasibility of incorporating a nitrophenyl-substituted amine into a complex heterocyclic system containing a pyrrolidinone ring via an imino Diels-Alder type strategy.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |
| Aniline | Aldehyde | Electron-rich alkene | Lewis Acid | Tetrahydroquinoline | nih.gov |
| Toluidine | Nitrobenzaldehyde | N-vinylpyrrolidin-2-one | BiCl₃ | N-(nitrophenyl-tetrahydroquinolinyl)pyrrolidin-2-one | Not explicitly in provided text |
Three-Component Reactions
Several three-component reactions are known to produce highly substituted pyrrolidine (B122466) and pyrrolidinone derivatives. organic-chemistry.orgrsc.org These reactions often proceed through the in situ formation of an imine or an azomethine ylide, which then undergoes a cycloaddition or annulation reaction.
One notable example is the Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which leads to the diastereoselective synthesis of pyrrolidines. organic-chemistry.org Although this specific example leads to a pyrrolidine rather than a pyrrolidinone, it illustrates the general principle of using MCRs to access this heterocyclic core.
More directly relevant is the synthesis of pyrrolidinone derivatives from an aniline, an aldehyde, and diethyl acetylenedicarboxylate. rsc.org This ultrasound-promoted, one-pot synthesis, catalyzed by citric acid, provides a green and efficient route to substituted 3-pyrrolin-2-ones. By selecting 4-methyl-3-nitroaniline as the amine component, this method could potentially be adapted to synthesize precursors to the target molecule.
A particularly relevant study describes the synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines. nih.gov In this work, 5-(3-chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one was synthesized from dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate and 4-nitroaniline (B120555). This demonstrates that anilines bearing a nitro group can effectively participate in this type of annulation to form N-aryl pyrrolidinones. This methodology could likely be extended to 4-methyl-3-nitroaniline to produce the desired product.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield | Reference |
| Aldehyde | Amine | 1,1-Cyclopropanediester | Yb(OTf)₃ | Pyrrolidine | Good | organic-chemistry.org |
| Aniline | Aldehyde | Diethyl acetylenedicarboxylate | Citric Acid, Ultrasound | 3-Pyrrolin-2-one | Excellent | rsc.org |
| Donor-Acceptor Cyclopropane (B1198618) | Aniline | - | Ni(ClO₄)₂·6H₂O | 1,5-Disubstituted Pyrrolidin-2-one | 43% (for a 4-nitroaniline analogue) | nih.gov |
Nucleophilic Ring-Opening and Cyclization Sequences
This class of reactions leverages strained ring systems that, upon nucleophilic attack by an amine, generate an intermediate that is primed for intramolecular cyclization to form the desired pyrrolidin-2-one.
A robust method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as substituted anilines. nih.govlibretexts.org This process is typically initiated by a Lewis acid, which activates the cyclopropane ring for nucleophilic attack. mdpi.comnih.gov
The general mechanism proceeds via a Lewis acid-catalyzed ring-opening of the DA cyclopropane by the aniline (e.g., 4-methyl-3-nitroaniline) to form a γ-amino ester intermediate. This intermediate then undergoes in situ lactamization, often promoted by heat or acid, to yield the pyrrolidin-2-one ring. mdpi.comnih.gov If the cyclopropane contains additional ester groups at the 1-position, subsequent saponification and decarboxylation steps may be required to arrive at the final product. nih.gov
The reaction has a broad scope, tolerating a variety of substituents on both the aniline and the DA cyclopropane. mdpi.com For the synthesis of this compound, 4-methyl-3-nitroaniline would serve as the nucleophile, reacting with a suitable DA cyclopropane.
Table 1: Representative Conditions for Pyrrolidin-2-one Synthesis from DA Cyclopropanes and Anilines mdpi.comnih.gov
| Entry | Aniline | DA Cyclopropane Donor Group | Lewis Acid Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | Phenyl | Ni(ClO₄)₂·6H₂O | DCE | 47 |
| 2 | 4-Bromoaniline | Phenyl | Y(OTf)₃ | DCE | 79 |
| 3 | 4-Methoxyaniline | 2-Thienyl | Y(OTf)₃ | DCE | 62 |
Nitro-Mannich Reaction Strategies
The nitro-Mannich reaction, or aza-Henry reaction, is a powerful C-C bond-forming reaction that generates a β-nitroamine from an imine and a nitroalkane. wikipedia.org This strategy can be integrated into cascade sequences to build complex pyrrolidinone structures. An efficient three-component nitro-Mannich/lactamization cascade can be employed, reacting a nitropropanoate, an aldehyde, and an amine to directly form substituted pyrrolidin-2-ones. google.com
This approach allows for the stereoselective synthesis of densely functionalized pyrrolidin-2-ones. chemicalbook.com While many examples focus on aliphatic or simple aromatic amines, the methodology could be adapted for more complex anilines. The key steps involve the in situ formation of an imine, followed by the nitro-Mannich addition and a final, rate-determining lactamization step to close the ring. This strategy is particularly useful for creating analogues with multiple substitution points on the pyrrolidinone core.
Synthesis of N-Substituted Pyrrolidin-2-one Derivatives
These methods focus on creating the bond between a pre-existing pyrrolidin-2-one (or a precursor) and the substituted phenyl ring.
Preparation of 1-(Nitrophenyl)pyrrolidin-2-one Systems
The most direct approach to synthesizing the target compound is to use 4-methyl-3-nitroaniline as a key starting material. chemicalbook.com This aniline can be reacted with precursors to the C4 backbone of the pyrrolidinone ring.
One common industrial method for preparing N-substituted pyrrolidin-2-ones is the condensation of a primary amine with γ-butyrolactone (GBL). chemicalbook.com This reaction typically requires high temperatures (200-300°C) to drive the dehydration and cyclization of the intermediate hydroxy butyl amide. chemicalbook.com
Alternatively, modern cross-coupling methods offer milder conditions. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between amines and aryl halides. libretexts.orgwikipedia.orgacsgcipr.org In this scenario, pyrrolidin-2-one (acting as the amine component after deprotonation) could be coupled with a suitable aryl halide, such as 4-bromo-1-methyl-2-nitrobenzene or 1-bromo-4-methyl-3-nitrobenzene, to furnish the desired product. This reaction is known for its broad functional group tolerance. libretexts.org
Table 2: Buchwald-Hartwig Amination for N-Aryl Bond Formation wikipedia.orgacsgcipr.org
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Precatalyst/Ligand) | Base | Solvent |
|---|---|---|---|---|
| Aryl Halide/Triflate | Amine/Amide | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene |
| Aryl Chloride | Pyrrolidine | Pd-NHC Complex | K₂CO₃ | Dioxane |
Introduction of Methyl and Nitro Substituents onto the Phenyl Moiety
An alternative synthetic logic involves performing electrophilic aromatic substitution on a 1-phenylpyrrolidin-2-one scaffold. The N-pyrrolidinonyl group is an activating, ortho-, para-directing substituent.
Starting with 1-(4-methylphenyl)pyrrolidin-2-one (B1595999), a nitration reaction can be performed to introduce the nitro group. The directing effects of the existing substituents on the phenyl ring will determine the position of the incoming nitro group. The methyl group is an activating, ortho-, para-director, while the pyrrolidin-2-one group is also an activating, ortho-, para-director. Both groups will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to them. In 1-(4-methylphenyl)pyrrolidin-2-one, the position ortho to the methyl group and meta to the pyrrolidinone group is position 3. Therefore, nitration of 1-(4-methylphenyl)pyrrolidin-2-one is expected to yield the desired this compound as a major product.
The synthesis of the precursor, 4-methyl-3-nitroaniline, typically starts from the nitration of p-toluidine. The amino group is usually protected first (e.g., by acetylation to form p-acetotoluidide) to moderate its high activating nature and prevent side reactions. The nitration then proceeds, followed by deprotection to yield 4-methyl-3-nitroaniline.
Reaction Conditions and Optimization Strategies
The successful synthesis of this compound and its analogues is highly dependent on the careful selection and optimization of reaction conditions.
In Nitro-Mannich/lactamization cascades , optimization focuses on catalyst selection (often an organocatalyst), temperature, and the specific nature of the reactants to control the high diastereoselectivity of the process. google.com
For syntheses involving γ-butyrolactone and anilines , the primary variables are temperature and pressure. The reaction is often run neat or with minimal solvent at temperatures exceeding 250°C. chemicalbook.com Optimization involves finding the lowest possible temperature and shortest reaction time to achieve full conversion while minimizing thermal decomposition.
In the Buchwald-Hartwig amination , a multitude of parameters can be fine-tuned. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine (B1218219) ligand (e.g., BINAP, XPhos, SPhos), the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃), solvent, and temperature all interact to influence the reaction's outcome. acsgcipr.org The development of specialized ligands has enabled the coupling of a wide range of substrates under increasingly mild conditions. Optimization is often required for each specific substrate combination to maximize yield and minimize side products.
Catalytic Systems in Pyrrolidinone Synthesis
The formation of the C–N bond in N-aryl pyrrolidinones is a critical step, frequently facilitated by transition metal catalysts. Copper- and palladium-based systems are among the most effective for this transformation.
Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a widely used method. Studies have shown that the combination of a copper(I) source, such as copper(I) iodide (CuI), with a suitable ligand can efficiently catalyze the coupling of amides like pyrrolidin-2-one with aryl halides. nih.gov For instance, (S)-N-methylpyrrolidine-2-carboxylate has been identified as an effective ligand in these reactions. nih.gov The ligand's role is crucial, as its absence can lead to a significant decrease in product yield. nih.gov Other research has demonstrated the utility of β-diketones as ligands in copper-catalyzed N-arylation, enabling the reaction to proceed even at room temperature. rsc.org
Palladium-catalyzed reactions also offer a robust route to N-aryl pyrrolidinones. These methods can achieve high diastereoselectivity in the synthesis of substituted pyrrolidines through processes like carboamination. nih.gov In addition to copper and palladium, other catalytic systems have been explored for pyrrolidinone synthesis from different precursors. These include rhodium-based catalysts for converting succinate (B1194679) to pyrrolidinones and iridium complexes for reductive amination pathways. pnnl.govacs.org
| Catalyst System | Ligand | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Copper(I) Iodide (CuI) | (S)-N-methylpyrrolidine-2-carboxylate | N-Arylation | Effective for coupling amides and aryl halides. | nih.gov |
| Copper(I) Iodide (CuI) | β-Diketone | N-Arylation | Enables reaction at room temperature. | rsc.org |
| Palladium Catalyst | Not specified | Carboamination | High diastereoselectivity for substituted pyrrolidines. | nih.gov |
| Rhodium-based Catalyst | Not specified | Conversion of Succinate | Used in thermo-catalytic conversion processes. | pnnl.gov |
| Vaska's Complex [IrCl(CO)(PPh3)2] | Not specified | Reductive Cycloaddition | Generates azomethine ylides for pyrrolidine synthesis. | acs.org |
Solvent Effects and Temperature Control
The choice of solvent and precise temperature control are critical parameters that significantly influence the yield and rate of pyrrolidinone synthesis. In copper-catalyzed N-arylation reactions, polar aprotic solvents are often preferred.
Optimization studies for the coupling of aryl halides with 2-pyrrolidinone (B116388) have systematically evaluated various solvents. Dimethylformamide (DMF) was found to be a highly appropriate solvent when using a CuI/(S)-N-methylpyrrolidine-2-carboxylate catalytic system, with an optimal reaction temperature of 110 °C. nih.gov Other solvents like dimethyl sulfoxide (B87167) (DMSO) and various alcohols have also been tested, but often result in lower conversions under similar conditions. researchgate.net
Temperature is another key variable. While many N-arylation procedures require elevated temperatures (e.g., 110 °C) to achieve reasonable reaction times and yields, the development of more active catalytic systems has enabled these reactions to be performed under milder conditions. nih.gov For example, the use of a CuI/β-diketone system allows for the efficient N-arylation of amino acids and peptides at room temperature. rsc.org The ability to conduct these syntheses at lower temperatures is advantageous as it can reduce energy consumption and minimize the formation of side products.
| Solvent | Temperature (°C) | Base | Yield/Conversion | Reference |
|---|---|---|---|---|
| DMF | 110 | K3PO4 | High Yield | nih.gov |
| DMSO | Room Temp | K3PO4 | Trace Conversion | researchgate.net |
| Methanol (MeOH) | Room Temp | NaOH | 52% Conversion | researchgate.net |
| Ethanol (EtOH) | Room Temp | NaOH | 11% Conversion | researchgate.net |
| Diethylene Glycol (DEG) | Room Temp | NaOH | 99% Conversion | researchgate.net |
Stoichiometric Considerations
The stoichiometry of the reactants, including the catalyst and ligand loading, is a fundamental aspect of optimizing the synthesis of this compound and its analogues. The molar ratios can affect reaction efficiency, cost, and the ease of purification.
In catalytically driven reactions, the amount of catalyst is a key consideration. For copper-catalyzed N-arylation, catalyst loading is typically in the range of 1-10 mol%. researchgate.net Research has shown that while 10 mol% of CuI provides high conversion, the loading can often be reduced to as low as 1 mol% while still achieving near-quantitative conversion, which is economically and environmentally beneficial. researchgate.net The ratio of catalyst to ligand is also important, with a 1:2 ratio often being effective. researchgate.net
The ratio of the main reactants, the aryl halide and pyrrolidin-2-one, is also optimized. Often, a slight excess of one reactant is used to drive the reaction to completion. For example, in a multi-component reaction for synthesizing 2-pyrrolidinone derivatives, stoichiometric amounts of the amine and aldehyde were used, while a twofold excess of the acidic additive (citric acid) was employed. vjol.info.vn
| Catalyst (CuI) Loading (mol%) | Ligand Loading (mol%) | Conversion (%) | Reference |
|---|---|---|---|
| 10 | 20 | 99 | researchgate.net |
| 5 | 10 | 99 | researchgate.net |
| 1 | 2 | 95 | researchgate.net |
| 0.5 | 1 | 53 | researchgate.net |
Green Chemistry Approaches in Pyrrolidinone Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for pyrrolidinone synthesis. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.
One prominent green strategy is the use of multi-component reactions (MCRs). MCRs are atom-economical processes where three or more reactants combine in a single step to form the product, minimizing intermediate separation and purification steps. vjol.info.vn The synthesis of pyrrolidinone derivatives has been successfully achieved using MCRs in environmentally friendly solvents like ethanol, with citric acid acting as a green additive. vjol.info.vn
The choice of solvent is a major focus of green chemistry. Efforts have been made to replace traditional, often toxic, polar aprotic solvents like DMF. N-octyl pyrrolidone (NOP), a biogenic solvent, has been identified as a promising green alternative. rsc.org Furthermore, reactions have been developed in aqueous media, such as an ethanol-water mixture, which significantly improves the environmental profile of the synthesis. rsc.org
Other green approaches include catalyst-free reactions, which simplify product purification and avoid the use of potentially toxic heavy metals. rsc.org Microwave-assisted organic synthesis (MAOS) has also emerged as a green technique that can accelerate reaction rates, increase yields, and enhance synthetic efficiency, often under solvent-free conditions. nih.gov The use of reusable catalysts is another key area, reducing waste and improving process sustainability. acs.org
Purification and Isolation Techniques
Following the synthesis, the target compound must be isolated from the reaction mixture and purified. Chromatographic techniques are indispensable for this purpose, with column chromatography and thin-layer chromatography (TLC) being the most common methods.
Chromatographic Methodologies (e.g., Column Chromatography, TLC)
Thin-layer chromatography (TLC) is a crucial analytical tool used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, the disappearance of reactants and the appearance of the product can be tracked. researchgate.netrsc.org Visualization is often achieved under UV light. researchgate.net
Once the reaction is complete, column chromatography is the primary method for purification. vjol.info.vnresearchgate.net This technique separates compounds based on their differential adsorption to a stationary phase.
Stationary Phase: The most commonly used stationary phase for the purification of pyrrolidinone derivatives is silica gel (SiO₂). vjol.info.vnresearchgate.netrsc.orgrsc.org The mesh size of the silica gel can vary, with 70–230 mesh or 200–300 mesh being typical choices. vjol.info.vnrsc.org
Mobile Phase: The mobile phase, or eluent, is a solvent or mixture of solvents that carries the components through the column. The choice of eluent is critical for achieving good separation. For moderately polar compounds like N-aryl pyrrolidinones, mixtures of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) are frequently used. rsc.org The ratio of these solvents is adjusted to achieve the desired separation. In some cases, single solvents like ethyl acetate are sufficient. researchgate.net
After the column is run, the collected fractions are analyzed (often by TLC) to identify those containing the pure product. The solvent is then removed, typically under reduced pressure, to yield the purified this compound. vjol.info.vn In some cases, a final recrystallization step from a suitable solvent, such as hot ethanol, may be performed to achieve higher purity. vjol.info.vn
| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica Gel UV254 | Chloroform:Ethyl Acetate (98:2) | Reaction Monitoring | researchgate.netresearchgate.net |
| Column Chromatography | Silica Gel (70–230 mesh) | Not specified | Product Isolation | vjol.info.vn |
| Column Chromatography | Silica Gel (SiO2) | Ethyl Acetate | Product Purification | researchgate.net |
| Flash Column Chromatography | Silica Gel (200-300 mesh) | Hexanes:Ethyl Acetate | Product Purification | rsc.orgrsc.org |
Advanced Spectroscopic Analysis of this compound
Following extensive research, it has been determined that specific experimental spectroscopic data for the compound this compound is not available in published scientific literature. To provide a scientifically accurate and well-founded article as requested, detailed experimental results are necessary. Without access to ¹H NMR, ¹³C NMR, two-dimensional NMR, and IR spectra for this specific molecule, a thorough analysis and structural elucidation as outlined cannot be conducted.
The generation of detailed research findings, including data tables for ¹H NMR, ¹³C NMR, and IR spectroscopy, requires established and verifiable sources. Information on related but structurally distinct compounds, such as isomers or analogues with different substitution patterns, cannot be used as a substitute, as this would lead to an inaccurate representation of the specified compound's spectroscopic characteristics.
Therefore, the creation of an article that strictly adheres to the provided outline and focuses solely on the chemical compound “this compound” is not feasible at this time due to the absence of the requisite primary scientific data.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a fundamental technique for confirming the molecular weight of a compound. For 1-(4-methyl-3-nitrophenyl)pyrrolidin-2-one (molecular formula: C₁₁H₁₂N₂O₃), the expected monoisotopic mass is 220.0848 g/mol . Standard mass spectrometry techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI), would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of a molecule. An HRMS analysis of this compound would be used to experimentally verify its molecular formula, C₁₁H₁₂N₂O₃. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Despite the utility of this technique, specific HRMS data for this compound are not available in published literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the compound's structure, including bond lengths, bond angles, and torsional angles.
Single-Crystal X-ray Diffraction Analysis
To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the arrangement of molecules within it. A search of crystallographic databases, such as the Cambridge Structural Database (CSD), yielded no entries for this specific compound, indicating that its crystal structure has not been determined or publicly reported.
Determination of Molecular Geometry and Conformation
Had a crystal structure been determined, it would have provided precise details on the molecular geometry and conformation. Key parameters of interest would include:
The planarity of the nitrophenyl ring.
The conformation of the five-membered pyrrolidin-2-one ring, which typically adopts an envelope or twisted conformation.
The dihedral angle between the plane of the phenyl ring and the mean plane of the pyrrolidin-2-one ring.
Without experimental crystallographic data, these structural features remain undetermined for this compound.
Elucidation of Stereochemistry and Tautomeric Forms
The stereochemical and tautomeric characteristics of this compound are fundamental to understanding its three-dimensional structure and potential reactivity. While direct crystallographic or detailed spectroscopic studies exclusively on this molecule are not extensively reported in publicly accessible literature, its stereochemistry and tautomerism can be thoroughly elucidated by drawing upon established principles of conformational analysis of the pyrrolidin-2-one ring system and the well-understood nature of amide-iminol tautomerism in related N-aryl lactams.
Stereochemistry
The stereochemistry of this compound is primarily defined by two key structural features: the conformation of the five-membered pyrrolidin-2-one ring and the rotational orientation of the N-aryl substituent.
Pyrrolidin-2-one Ring Conformation
Contrary to a planar representation, the saturated five-membered pyrrolidin-2-one ring is inherently non-planar to minimize torsional strain. nih.gov This non-planarity results in a phenomenon known as "pseudorotation," where the ring adopts various puckered conformations. nih.gov For monosubstituted pyrrolidine (B122466) rings, such as in proline, two predominant low-energy conformations are the "envelope" and "twist" forms. nih.govacs.org The most common are the envelope conformers, where four carbon atoms are roughly coplanar, and the fifth atom (either Cγ or Cβ) is out of the plane. nih.govresearchgate.net
These are typically referred to as Cγ-exo and Cγ-endo pucker modes (also denoted as "up" and "down" puckering), which can be controlled by the nature and stereochemistry of substituents on the ring. nih.govnih.govacs.org In the case of this compound, which is unsubstituted on the pyrrolidinone ring itself, a dynamic equilibrium between these conformers is expected. The energy barrier between these forms is generally low, allowing for rapid interconversion at room temperature.
| Conformation Type | Description | Expected Stability for Unsubstituted Ring |
| Cγ-endo (Down) | The Cγ atom (C4) is displaced on the opposite side of the ring from the carbonyl group. | Favored in unsubstituted proline. acs.org |
| Cγ-exo (Up) | The Cγ atom (C4) is displaced on the same side of the ring as the carbonyl group. | Generally less favored in unsubstituted proline but can be stabilized by substituents. acs.org |
| Twist (Half-Chair) | Two adjacent atoms are displaced on opposite sides of a plane defined by the other three atoms. | Represents an intermediate in the pseudorotation pathway between envelope forms. |
Rotational Barrier of the N-Aryl Group
A significant stereochemical aspect is the rotation around the single bond connecting the pyrrolidin-2-one nitrogen and the nitrophenyl ring. Crystallographic studies on the analogous N-phenylpyrrolidin-2-one and its derivatives, including a meta-nitro substituted variant, provide insight into this feature. journals.co.za The rotation is hindered by steric interactions between the ortho-hydrogens of the phenyl ring and the C5 methylene (B1212753) protons of the lactam ring. journals.co.za This steric hindrance, combined with electronic effects from the substituents, dictates the preferred dihedral angle between the plane of the phenyl ring and the plane of the lactam group. For N-(m-nitrophenyl)pyrrolidin-2-one, a conformation where the two rings are significantly twisted with respect to each other is observed in the solid state, which minimizes steric clashes while allowing for some degree of electronic communication. journals.co.za A similar twisted conformation is anticipated for this compound.
Tautomeric Forms
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the relevant equilibrium is amide-iminol tautomerism, a specific type of lactam-lactim tautomerism.
The molecule can exist in two tautomeric forms:
Amide (Lactam) Form: This is the standard representation of the molecule, featuring a carbonyl group (C=O) and an N-C single bond within the ring's amide functionality.
Iminol (Lactim) Form: This tautomer is formed by the migration of a proton from the nitrogen to the carbonyl oxygen, resulting in a hydroxyl group and an endocyclic carbon-nitrogen double bond (C=N). The formal name for this tautomer would be 1-(4-methyl-3-nitrophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrole.

Amide (Lactam) Form this compound
⇌
Iminol (Lactim) Form 5-Hydroxy-1-(4-methyl-3-nitrophenyl)-3,4-dihydro-2H-pyrrole
Studies on various cyclic amides, such as 2-pyridone, have consistently shown that the amide (lactam) form is overwhelmingly more stable and is the predominant species in solution and the solid state. nih.govresearchgate.net The equilibrium constant, Kt = [iminol]/[amide], is typically very small. While factors like aromaticity, solvent, and electronic effects of substituents can influence this equilibrium, a significant population of the iminol form for a simple N-aryl-pyrrolidin-2-one is not expected under normal conditions. nih.gov The high stability of the amide bond makes the lactam form the thermodynamically favored tautomer.
| Tautomeric Form | Key Structural Features | Expected Relative Abundance |
| Amide (Lactam) | C=O (carbonyl) group; C-N single bond in the amide linkage. | Major tautomer; significantly more stable. |
| Iminol (Lactim) | C-OH (hydroxyl) group; endocyclic C=N (imine) bond. | Minor tautomer; present in negligible amounts at equilibrium. |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a standard and reliable method for investigating the structural and electronic properties of organic compounds. mdpi.com By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance of computational cost and accuracy, making it suitable for molecules of this size and complexity. nih.gov
Electronic Structure and Molecular Geometry Optimization
The first step in a computational analysis is typically a geometry optimization, which seeks the lowest energy conformation of the molecule. nih.gov For 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one, this process would involve using a functional like B3LYP with a basis set such as 6-311G(d,p) to find the most stable arrangement of its atoms. scispace.comnih.gov
The optimization would reveal key structural parameters. The pyrrolidin-2-one ring is expected to adopt a slightly puckered envelope conformation, a common feature for five-membered saturated rings. nih.gov The bond between the phenyl ring's C1 and the pyrrolidinone nitrogen would define the relative orientation of the two ring systems. The nitro group's orientation relative to the phenyl ring is also a critical parameter, often showing a slight twist out of the plane to minimize steric hindrance with the adjacent methyl group. nih.gov
| Parameter | Predicted Value (Å / °) | Description |
| C=O Bond Length | ~1.23 Å | Typical double bond length for a lactam carbonyl group. |
| N-C(carbonyl) Bond Length | ~1.38 Å | Partial double bond character due to resonance in the amide. |
| N-C(phenyl) Bond Length | ~1.42 Å | Single bond connecting the pyrrolidinone and phenyl rings. |
| C-N (Nitro) Bond Length | ~1.48 Å | Bond connecting the nitro group to the aromatic ring. |
| N-O (Nitro) Bond Length | ~1.22 Å | Average bond length within the nitro group. |
| Dihedral Angle (Phenyl-Pyrrolidinone) | 30-50° | Expected twist between the planes of the two ring systems. |
Note: These values are representative and based on DFT calculations of analogous substituted nitrophenyl and pyrrolidinone structures.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more prone to reaction. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl portion of the molecule, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the phenyl ring. This distribution facilitates intramolecular charge transfer. Computational studies on similar nitroaromatic compounds show HOMO-LUMO gaps typically in the range of 3.9 to 4.6 eV. mdpi.comthaiscience.info
| Orbital | Predicted Energy (eV) | Description |
| HOMO | -6.9 to -6.5 eV | Highest energy orbital containing electrons; associated with nucleophilicity. |
| LUMO | -2.4 to -2.1 eV | Lowest energy orbital without electrons; associated with electrophilicity. |
| HOMO-LUMO Gap (ΔE) | ~4.5 eV | Energy difference indicating chemical stability and reactivity. |
Note: Energy values are illustrative, derived from DFT studies on structurally related nitroaromatic amides and pyrrolidinones. mdpi.comresearchgate.net
Reactivity and Stability Assessments
DFT calculations can quantify a molecule's reactivity through various global reactivity descriptors, which are derived from the HOMO and LUMO energies. hakon-art.comresearchgate.net These descriptors help predict how a molecule will behave in a chemical reaction. mdpi.com
Key descriptors include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. hakon-art.com A higher value indicates a better electrophile. hakon-art.com
The presence of the electron-withdrawing nitro group is expected to give this compound a significant electrophilicity index, making it susceptible to nucleophilic attack, particularly at the aromatic ring carbons ortho and para to the nitro group. The pyrrolidinone ring's carbonyl carbon is also an electrophilic site. The methyl group, being electron-donating, slightly modulates the electronic properties of the phenyl ring.
| Descriptor | Formula | Predicted Nature | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderately Hard | Indicates good kinetic stability. irjweb.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Negative | High tendency to retain electrons. |
| Electrophilicity Index (ω) | μ² / 2η | Strong Electrophile | Susceptible to reaction with nucleophiles. mdpi.com |
| Nucleophilicity Index (N) | EHOMO - EHOMO(TCE) | Moderate Nucleophile | Capable of donating electrons under certain conditions. mdpi.com |
Note: The qualitative predictions are based on the presence of strong electron-withdrawing (nitro) and electron-donating (amide nitrogen, methyl) groups.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, calculations would predict distinct signals for the protons and carbons of the pyrrolidinone ring, the aromatic ring, and the methyl group. The electron-withdrawing effect of the nitro group would cause downfield shifts for the adjacent aromatic protons.
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrrolidinone -CH₂-C=O | ~2.5 ppm | ~35 ppm |
| Pyrrolidinone -CH₂-CH₂-N | ~2.2 ppm | ~30 ppm |
| Pyrrolidinone -CH₂-N | ~3.8 ppm | ~48 ppm |
| Phenyl -CH₃ | ~2.4 ppm | ~20 ppm |
| Aromatic Protons | 7.3 - 8.2 ppm | 120 - 150 ppm |
| Carbonyl Carbon (C=O) | - | ~175 ppm |
Note: Predicted shifts are estimates based on GIAO calculations for similar functional groups. scispace.comnih.gov
IR Spectroscopy: DFT calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net Key predicted vibrations for this molecule would include a strong absorption for the lactam C=O stretch (around 1680-1700 cm⁻¹), asymmetric and symmetric stretches for the NO₂ group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and various C-H and C-N stretching and bending modes. masterorganicchemistry.comyoutube.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Vis absorption maxima (λmax). researchgate.net The molecule is expected to exhibit π→π* transitions associated with the nitrophenyl aromatic system. researchgate.net
Investigation of Tautomeric Stability
Amide-containing heterocycles like pyrrolidin-2-one can theoretically exist in two tautomeric forms: the lactam (amide) form and the lactim (imidic acid) form. DFT calculations are used to determine the relative stability of these tautomers by comparing their optimized energies. For simple 2-pyridone and related systems, the lactam form is overwhelmingly more stable than the lactim form, often by several kcal/mol. nih.gov It is therefore strongly predicted that this compound exists almost exclusively in its lactam form under normal conditions.
Mechanistic Investigations via Computational Chemistry
Beyond static properties, computational chemistry is a vital tool for exploring reaction mechanisms. beilstein-journals.org For reactions involving the synthesis or modification of this compound, DFT can be used to map the entire potential energy surface of a proposed reaction pathway. nih.gov
This involves locating the structures of reactants, intermediates, transition states, and products. By calculating the energy barriers (activation energies) between these points, the most favorable reaction pathway can be identified. researchgate.net For instance, in the synthesis of related pyrrolidinone derivatives, computational studies have elucidated the energetics of cyclization steps, nucleophilic additions, and rearrangements, showing how kinetic and thermodynamic factors control the outcome of the reaction. nih.govnih.gov Such studies provide a molecular-level understanding that is often inaccessible through experimental means alone. beilstein-journals.org
Study of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a primary computational method used to investigate the mechanistic pathways of reactions involving pyrrolidinone scaffolds. Such studies focus on mapping the potential energy surface of a reaction, identifying intermediates, and characterizing the transition states that connect them. For instance, in reactions like [3+2] cycloadditions, which are fundamental for synthesizing five-membered heterocyclic rings, DFT calculations can elucidate the entire reaction profile. researchgate.net
The process involves locating the optimized geometries of reactants, products, and, crucially, the transition state (TS) structures. A transition state represents the highest energy point along a specific reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined. This value is critical for understanding the kinetics of the reaction; a lower activation energy corresponds to a faster reaction rate. researchgate.netresearchgate.net
Computational studies on related heterocyclic systems have shown that reaction mechanisms can be complex, involving multiple steps such as Michael additions, rearrangements, and cyclizations. researchgate.net For each proposed step, the corresponding transition state must be located and its energy calculated to determine the most favorable pathway. The Gibbs free energy profile, which plots the energy of the system as the reaction progresses, provides a visual representation of the entire pathway, including all intermediates and transition states. researchgate.net
Chemo-, Regio-, and Stereoselectivity Prediction
Computational analysis is particularly valuable for predicting the selectivity of chemical reactions where multiple products can be formed. By comparing the activation energies of competing reaction pathways, the most likely outcome can be determined. researchgate.netrsc.org
Chemoselectivity refers to the preferential reaction at one functional group over another. In a molecule with multiple reactive sites, such as a C=C double bond and a C=O carbonyl group, DFT calculations can determine which site is more susceptible to attack by a given reagent by comparing the activation barriers for each pathway. researchgate.net
Regioselectivity describes the preferential formation of one constitutional isomer over another. In cycloaddition reactions, this relates to the orientation in which the reacting molecules come together. The transition states for all possible regioisomeric pathways are modeled, and the pathway with the lowest activation energy is predicted to be the major product. researchgate.netmdpi.com
Stereoselectivity involves the preferential formation of one stereoisomer. For example, in the formation of chiral centers during a reaction, different stereoisomeric transition states (e.g., endo vs. exo in cycloadditions) can be modeled. The stereoisomer formed via the lower-energy transition state will be the predominant product. researchgate.netnih.gov
The predictive power of these computational models allows for the rational design of synthetic routes to obtain a desired isomer with high purity. researchgate.net
Table 1: Illustrative DFT-Calculated Activation Energies for Competing Reaction Pathways
| Pathway | Type of Selectivity | Transition State | Relative Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|---|
| Path A | Regioselectivity | TS-Regio1 | 0.0 | Major Regioisomer |
| Path B | Regioselectivity | TS-Regio2 | +3.5 | Minor Regioisomer |
| Path C | Stereoselectivity | TS-Exo | 0.0 | Major Stereoisomer |
| Path D | Stereoselectivity | TS-Endo | +2.1 | Minor Stereoisomer |
Note: Data is hypothetical and for illustrative purposes.
Global Electron Density Transfer (GEDT) Analysis
Within the framework of Molecular Electron Density Theory (MEDT), Global Electron Density Transfer (GEDT) is a key concept for analyzing polar reactions. nih.govmdpi.com GEDT quantifies the net flow of electron density from the nucleophile to the electrophile at the transition state. This value is calculated through population analysis methods, such as Natural Population Analysis (NPA). researchgate.net
A significant finding from numerous theoretical studies is the strong correlation between the magnitude of GEDT and the activation energy of a polar reaction. mdpi.comresearchgate.net A larger GEDT value at the transition state typically corresponds to a greater stabilization of the system, leading to a lower activation barrier and an increased reaction rate. nih.govmdpi.com This occurs because the electronic stabilization gained by the electrophilic component upon receiving electron density outweighs the destabilization of the nucleophilic component. researchgate.net
Therefore, GEDT analysis is a powerful tool for:
Classifying Reaction Mechanisms : Reactions with high GEDT values (typically >0.2 electrons) are classified as polar. researchgate.net
Understanding Reactivity : It helps explain how electron-donating and electron-withdrawing substituents on the reactants can modify the polar nature of a reaction and thus influence its rate. researchgate.net
Predicting Feasibility : The calculated GEDT can serve as an indicator of the polar character of a reaction, which is directly linked to its kinetic feasibility. mdpi.com
Molecular Dynamics Simulations and Conformation Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov These simulations provide detailed information on the dynamic behavior of molecules, including conformational flexibility and intermolecular interactions.
For a molecule like this compound, which contains flexible single bonds and non-planar rings, conformation analysis is crucial for understanding its three-dimensional structure. The molecule can exist in various spatial arrangements, or conformers, resulting from the rotation around the C-N bond connecting the phenyl and pyrrolidinone rings, as well as the puckering of the five-membered pyrrolidinone ring itself. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Related Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model attempts to predict the activity of new or untested compounds based on their structural features.
The development of a QSAR model involves several key steps:
Data Set Compilation : A series of structurally related compounds with experimentally measured biological activities is required.
Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Electronic Descriptors : Charges, dipole moments, HOMO/LUMO energies.
Steric Descriptors : Molecular volume, surface area, shape indices.
Lipophilic Descriptors : LogP (partition coefficient), which describes hydrophobicity.
Topological Descriptors : Describing atomic connectivity. nih.gov
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create an equation that links the descriptors to the observed activity. nih.govnih.gov
Validation : The model's predictive power is rigorously tested using statistical validation techniques and an external set of compounds not used in the model's creation. nih.gov
For derivatives of pyrrolidin-2-one, QSAR studies can identify the key structural features that influence a specific biological activity, guiding the design of new analogues with potentially enhanced potency. nih.gov
Table 2: Example of a QSAR Data Table for a Series of Pyrrolidin-2-one Analogs
| Compound | LogP (Lipophilicity) | Molecular Weight (Steric) | Dipole Moment (Electronic) | pIC50 (Activity) |
|---|---|---|---|---|
| Analog 1 | 2.15 | 220.24 | 4.51 | 6.8 |
| Analog 2 | 2.50 | 234.27 | 4.88 | 7.2 |
| Analog 3 | 1.98 | 215.68 | 4.32 | 6.5 |
| Analog 4 | 2.81 | 248.30 | 5.10 | 7.6 |
Note: Data is hypothetical and for illustrative purposes.
Intermolecular Interaction Analysis in the Solid State
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal structure. mdpi.com The Hirshfeld surface of a molecule is defined as the region in space where the electron density contribution from that molecule is greater than the contribution from all other molecules in the crystal.
This analysis provides several graphical outputs:
d_norm Surface : The Hirshfeld surface is mapped with a normalized contact distance (d_norm), which highlights regions of intermolecular contact. Short contacts, indicative of strong interactions like hydrogen bonds, appear as distinct red spots on the surface. nih.gov
Common interactions analyzed for organic molecules include H···H, O···H/H···O, C···H/H···C, and π-π stacking interactions. By quantifying the percentage of the Hirshfeld surface involved in each type of contact, this analysis provides a detailed understanding of the forces that stabilize the crystal lattice. mdpi.comresearchgate.net
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 55.2 | van der Waals forces |
| O···H / H···O | 24.5 | Hydrogen bonding and weak contacts |
| C···H / H···C | 12.8 | Weak C-H···π or C-H···O interactions |
| N···H / H···N | 4.1 | Weak hydrogen bonding |
| Other | 3.4 | Miscellaneous contacts |
Note: Data is hypothetical, based on typical values for similar organic molecules.
Contact Enrichment Analysis
A comprehensive search of available scientific literature and chemical databases has revealed no specific studies on the contact enrichment analysis of this compound. This type of analysis, which is crucial for understanding the preferences of intermolecular contacts in the crystalline state, appears not to have been performed or published for this particular compound.
Contact enrichment analysis is a computational tool used in conjunction with crystallographic data to determine which types of non-covalent interactions are favored or disfavored in a crystal structure. It provides a quantitative measure of the enrichment or depletion of specific atomic contacts (e.g., hydrogen bonds, halogen bonds, van der Waals interactions) relative to what would be expected from a random distribution of contacts on the molecular surface. This information is invaluable for crystal engineering, materials science, and understanding the solid-state properties of a compound.
Further research, involving the synthesis of a suitable single crystal of this compound followed by X-ray diffraction analysis and subsequent computational calculations, would be required to generate the data necessary for a contact enrichment analysis. Such a study would provide valuable insights into the packing motifs and the hierarchy of intermolecular forces that govern the solid-state structure of this compound.
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations on the Pyrrolidinone Ring
The pyrrolidinone ring, a five-membered lactam, is a versatile scaffold for chemical modification. Key reactive sites include the carbonyl group and the carbon atoms at the alpha and beta positions.
The carbonyl group in the pyrrolidin-2-one ring is a primary site for nucleophilic attack. While amides are generally less reactive than ketones or aldehydes, the carbonyl group can undergo several important transformations. nih.gov
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group, converting the pyrrolidin-2-one to the corresponding pyrrolidine (B122466). This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Such a transformation would yield 1-(4-methyl-3-nitrophenyl)pyrrolidine.
Thionation: Conversion of the carbonyl group to a thiocarbonyl group can be accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This reaction would produce 1-(4-methyl-3-nitrophenyl)pyrrolidin-2-thione, a useful intermediate for further synthesis.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group, although this reaction is less common with lactams compared to esters. The initial addition would form a hemiaminal, which could potentially undergo further reactions.
A summary of potential carbonyl group modifications is presented in Table 1.
| Reaction | Reagent | Product |
| Reduction | LiAlH₄ | 1-(4-Methyl-3-nitrophenyl)pyrrolidine |
| Thionation | Lawesson's Reagent | 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-thione |
| Grignard Addition | RMgX, then H₂O | Tertiary alcohol derivative (after ring opening) |
The carbon atoms alpha (C3) and beta (C4) to the carbonyl group on the pyrrolidinone ring are also sites for functionalization.
Alpha-Position (C3): The protons on the carbon alpha to the carbonyl group are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles. For instance, alkylation can be achieved by treating the N-substituted pyrrolidinone with a strong base like lithium diisopropylamide (LDA) followed by an alkyl halide. This would introduce an alkyl group at the C3 position.
Beta-Position (C4): While less activated than the alpha-position, the beta-position can also be a site for functionalization, often through multi-step sequences or radical reactions. rsc.org For example, introduction of a leaving group at this position can allow for subsequent nucleophilic substitution.
Aromatic Substitutions on the Nitrophenyl Moiety
The 4-methyl-3-nitrophenyl group is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents—the methyl group (-CH₃) and the nitro group (-NO₂)—play a crucial role in determining the position of the incoming electrophile. masterorganicchemistry.com
The methyl group is an activating, ortho, para-director, while the nitro group is a strongly deactivating, meta-director. minia.edu.egchemguide.co.ukyoutube.com In 1-(4-methyl-3-nitrophenyl)pyrrolidin-2-one, the positions on the aromatic ring are numbered relative to the point of attachment of the pyrrolidinone ring (C1). The methyl group is at C4 and the nitro group is at C3.
The directing effects of these two groups are as follows:
Methyl group (-CH₃ at C4): Directs incoming electrophiles to the positions ortho (C3 and C5) and para (C1) to itself. Since C1 and C3 are already substituted, it primarily directs towards C5.
Nitro group (-NO₂ at C3): Directs incoming electrophiles to the positions meta (C1 and C5) to itself.
Examples of potential electrophilic aromatic substitution reactions are detailed in Table 2.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitro-4-methyl-3-nitrophenyl)pyrrolidin-2-one |
| Halogenation | Br₂, FeBr₃ | 1-(5-Bromo-4-methyl-3-nitrophenyl)pyrrolidin-2-one |
| Sulfonation | SO₃, H₂SO₄ | 1-(5-Sulfo-4-methyl-3-nitrophenyl)pyrrolidin-2-one |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 1-(5-Alkyl-4-methyl-3-nitrophenyl)pyrrolidin-2-one |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 1-(5-Acyl-4-methyl-3-nitrophenyl)pyrrolidin-2-one |
Formation of Complex Heterocyclic Systems Incorporating Pyrrolidinones
Pyrrolidinone derivatives are valuable building blocks for the synthesis of more complex heterocyclic systems. This can be achieved through various strategies, including cycloaddition and transimination reactions.
Pyrrolidinone derivatives can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form fused or spirocyclic heterocyclic systems. mdpi.comresearchgate.net A common approach involves the generation of an azomethine ylide from a related pyrrolidine derivative, which then undergoes cycloaddition with a dipolarophile. nih.govacs.org
For instance, if the carbonyl group of this compound were to be transformed into a suitable precursor, it could potentially be used to generate a dipole for cycloaddition reactions. These reactions are highly valuable for the stereoselective synthesis of complex nitrogen-containing molecules. researchgate.net
Transimination, a reaction involving the exchange of the group attached to a nitrogen atom in an imine, is a concept that can be extended to the related transamidation of lactams. While direct transamidation of the pyrrolidinone ring is challenging due to the stability of the amide bond, it can be facilitated by catalysts or by activating the lactam. organic-chemistry.orgmdpi.com
The nitrogen of the pyrrolidinone ring in this compound is part of a stable amide linkage. However, under certain conditions, it might be possible to cleave and reform this bond with a different amine, leading to a new N-substituted pyrrolidinone. This would effectively be a transimination-like process for the lactam, allowing for the introduction of different aryl or alkyl groups at the N1 position.
Stereoselective Transformations and Control of Chirality
No published research data is available for the stereoselective transformations of this compound.
Biological Activities and Mechanistic Investigations in Vitro/pre Clinical Focus
In Vitro Cytotoxic and Antiproliferative Activities
Comprehensive studies detailing the cytotoxic and antiproliferative effects of 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one on cancer cell lines are not available in the current body of scientific literature. Research on structurally related compounds, such as certain prolinamides and nitroimidazole derivatives, has indicated potential for anticancer activity. For instance, various N-(4'-nitrophenyl)-l-prolinamides have demonstrated inhibitory effects against human carcinoma cell lines, including those of the colon and lung. nih.gov Similarly, some N-alkyl-nitroimidazoles have shown cytotoxic properties against breast and lung cancer cells. openmedicinalchemistryjournal.comscispace.com However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Effects on Cancer Cell Lines (e.g., Breast, Colon, Lung Cancer)
There is no specific data from in vitro assays, such as the MTT assay, detailing the effects of this compound on the viability and proliferation of breast, colon, or lung cancer cell lines.
Induction of Apoptosis and Cell Cycle Modulation
Mechanistic studies to determine whether this compound can induce apoptosis or cause cell cycle arrest in cancer cells have not been reported. The process of apoptosis is a key mechanism for many anticancer agents, often involving the activation of caspases and modulation of proteins like those in the Bcl-2 family. nih.gov Furthermore, the ability of a compound to interfere with the cell cycle is a crucial aspect of its antiproliferative potential. nih.gov Without experimental evidence, the role of this compound in these cellular processes remains unknown.
Anti-inflammatory Properties and Mechanisms
The potential anti-inflammatory properties of this compound have not been characterized. A common method to assess anti-inflammatory activity in vitro is to measure the inhibition of inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production
There is no published research indicating whether this compound can inhibit the production of nitric oxide (NO) in cell-based assays, such as in LPS-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs. nih.govresearcher.lifejapsonline.com
Interaction with Inducible Nitric Oxide Synthase (iNOS)
Direct evidence of this compound interacting with or inhibiting the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation, is not available. nih.gov Selective inhibition of iNOS is a therapeutic strategy for various inflammatory disorders. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies
Ligand-Target Binding Interactions (Molecular Docking)
Generating content for these sections without specific supporting data from the search results would lead to inaccuracies and speculation, which is contrary to the instructions for a scientifically accurate article. Therefore, the request cannot be fulfilled.
Analysis of Pharmacophore Features
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. The analysis of this compound's pharmacophore involves dissecting its core structural components: the pyrrolidin-2-one scaffold and the substituted phenyl ring.
The five-membered pyrrolidin-2-one ring is a common scaffold in medicinal chemistry. nih.gov Its saturated, non-planar nature allows for a greater three-dimensional exploration of the pharmacophore space compared to flat aromatic systems. nih.gov A key feature of this ring is the lactam carbonyl group, where the oxygen atom acts as a potent hydrogen bond acceptor.
The 1-(4-methyl-3-nitrophenyl) substituent provides several crucial pharmacophoric elements:
Aromatic Ring : The phenyl ring itself offers a hydrophobic surface capable of engaging in van der Waals, hydrophobic, or π-π stacking interactions with a biological target.
Nitro Group : As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring. Furthermore, the two oxygen atoms of the nitro group act as strong hydrogen bond acceptors. nih.gov While vital for potential bioactivity, nitroaromatic groups are sometimes flagged as structural alerts in medicinal chemistry due to potential metabolic liabilities. nih.govmdpi.com
Methyl Group : This small alkyl group provides a defined hydrophobic feature that can fit into small, nonpolar pockets within a target's binding site, potentially contributing to binding affinity and selectivity.
Collectively, the pharmacophoric model for this compound can be summarized as possessing a distinct pattern of hydrogen bond acceptors (from the carbonyl and nitro groups) and two hydrophobic regions (the aromatic ring and the methyl group), all arranged on a three-dimensional scaffold provided by the pyrrolidin-2-one core.
Computational Prediction of In Vitro Biological Properties (e.g., ADMET, drug-likeness rules)
In modern drug discovery, in silico computational tools are invaluable for predicting the pharmacokinetic and drug-like properties of a compound before its synthesis, saving significant time and resources. nih.govnih.gov While specific experimental data for this compound are not detailed in the available literature, its in vitro biological properties can be reliably predicted using computational models based on its chemical structure.
These predictions evaluate the compound against established guidelines known as drug-likeness rules, which are derived from the physicochemical characteristics of successful oral drugs. nih.gov Key physicochemical properties for this compound have been calculated and are presented below.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight (g/mol) | 220.23 |
| Topological Polar Surface Area (TPSA) | 74.92 Ų |
| Predicted LogP (XLOGP3) | 1.85 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Based on these properties, the compound was evaluated against several widely accepted drug-likeness rules. The results indicate a high degree of compliance, suggesting a favorable profile for a potential oral drug candidate.
| Rule | Parameter | Criteria | Compound Value | Violation |
|---|---|---|---|---|
| Lipinski's Rule of Five nih.gov | Molecular Weight | ≤ 500 | 220.23 | No |
| LogP | ≤ 5 | 1.85 | No | |
| H-Bond Donors | ≤ 5 | 0 | No | |
| H-Bond Acceptors | ≤ 10 | 3 | No | |
| Ghose Filter researchgate.net | Molecular Weight | 160 to 480 | 220.23 | No |
| LogP | -0.4 to 5.6 | 1.85 | No | |
| Atom Count | 20 to 70 | 28 | No | |
| Molar Refractivity | 40 to 130 | 59.15 | No | |
| Veber's Rule mdpi.com | TPSA | ≤ 140 Ų | 74.92 Ų | No |
| Rotatable Bonds | ≤ 10 | 2 | No | |
| Egan's Rule mdpi.com | TPSA | ≤ 131.6 Ų | 74.92 Ų | No |
| LogP | ≤ 5.88 | 1.85 | No |
Theoretical ADME Profile:
Absorption : The compound shows zero violations of Lipinski's Rule of Five, which is a strong indicator of good potential for oral absorption. nih.gov Furthermore, its TPSA of 74.92 Ų is well below the 140 Ų threshold suggested by Veber's rule, predicting good intestinal absorption. mdpi.com
Distribution : Computational models like the BOILED-Egg plot suggest that molecules with properties similar to this compound are likely to permeate the blood-brain barrier (BBB). nih.gov
Future Perspectives in Nitrophenyl Pyrrolidinone Research
Development of Novel Synthetic Methodologies
The future of research on 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic strategies. While classical methods for the synthesis of N-aryl lactams exist, emerging methodologies promise greater control over molecular architecture and access to a wider array of derivatives.
Future efforts will likely focus on:
Catalytic C-N Cross-Coupling Reactions: Refining Buchwald-Hartwig and Ullmann-type coupling reactions using novel ligand systems and more sustainable base-metal catalysts (e.g., copper, iron) could provide more efficient routes to the target compound from 4-methyl-3-nitroaniline (B15663) and a suitable C4 synthon.
Multicomponent Reactions (MCRs): Designing one-pot, multi-component reactions that combine starting materials to assemble the pyrrolidinone core and append the substituted phenyl ring in a single, atom-economical step is a significant area for development. beilstein-journals.org Such approaches reduce waste and simplify purification processes.
Flow Chemistry: The adoption of continuous flow technologies can offer improved reaction control, enhanced safety for nitration reactions, and easier scalability compared to traditional batch processing. This is particularly relevant for managing the exothermic nature of reactions involving nitroaromatics.
Donor-Acceptor Cyclopropane (B1198618) Chemistry: A novel approach involves the Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with anilines, followed by in situ lactamization, offering a straightforward route to 1,5-substituted pyrrolidin-2-ones. mdpi.com
A summary of potential advanced synthetic routes is presented below.
| Methodology | Potential Advantages | Key Research Focus |
| Advanced C-N Cross-Coupling | High yields, functional group tolerance | Development of non-precious metal catalysts, milder reaction conditions |
| Multicomponent Reactions | Atom economy, reduced steps, diversity | Discovery of novel reaction pathways, catalyst optimization |
| Continuous Flow Synthesis | Scalability, safety, precise control | Reactor design, real-time analytics integration |
| Cyclopropane Ring-Opening | Novel structural access, stereocontrol | Substrate scope expansion, asymmetric catalysis |
Exploration of Diverse Chemical Reactivity
The chemical structure of this compound, featuring a lactam, a nitro group, and an aromatic ring, offers multiple sites for chemical transformation. Future research will delve into exploring this reactivity to generate novel derivatives and functional materials.
Key areas for exploration include:
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a pivotal transformation. This would yield 1-(3-amino-4-methylphenyl)pyrrolidin-2-one, a versatile intermediate for further functionalization, such as diazotization, acylation, or sulfonylation, to create a library of new compounds.
Functionalization of the Pyrrolidinone Ring: Research into the selective α-functionalization of the lactam ring could introduce new substituents, potentially modulating the compound's biological activity. This can be achieved through enolate chemistry or modern C-H activation techniques.
Electrophilic Aromatic Substitution: The electronic nature of the substituted phenyl ring can be exploited for further substitutions, although the deactivating effect of the nitro and amide groups presents a synthetic challenge that requires investigation of highly activating conditions or catalysts.
Polymerization: The molecule could serve as a monomer for the synthesis of novel polymers. For instance, after reduction of the nitro group, the resulting amino-functionalized molecule could be used in polycondensation reactions to create polyamides or polyimides with unique thermal and electronic properties.
Advanced Spectroscopic and Structural Elucidation Techniques
A thorough understanding of the compound's three-dimensional structure and electronic properties is crucial for rational drug design and materials science applications. While standard techniques like NMR and Mass Spectrometry are foundational, advanced methods will provide deeper insights.
Future research will benefit from:
Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure is a primary goal. mdpi.comnih.gov This would provide definitive data on bond lengths, bond angles, and the conformation of the molecule, including the dihedral angle between the pyrrolidinone and phenyl rings. mdpi.com Such data is invaluable for validating computational models.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., HSQC, HMBC, NOESY) will be essential for unambiguous assignment of all proton and carbon signals, especially for more complex analogues. researchgate.net Solid-state NMR could also provide insights into the compound's structure and dynamics in the solid phase.
Chiroptical Spectroscopy: If chiral analogues are synthesized, techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) will be critical for determining their absolute stereochemistry and conformational preferences in solution.
The table below outlines the expected spectroscopic data for the title compound, based on analysis of related structures.
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Aromatic protons in the 7.5-8.5 ppm range; Pyrrolidinone CH₂ signals around 2.0-4.0 ppm; Methyl singlet around 2.5 ppm. | Chemical environment of protons, structural connectivity. |
| ¹³C NMR | Carbonyl carbon ~175 ppm; Aromatic carbons 120-150 ppm; Pyrrolidinone carbons 20-50 ppm; Methyl carbon ~20 ppm. | Carbon skeleton, presence of functional groups. |
| Mass Spec (HRMS) | Precise mass peak corresponding to the molecular formula C₁₁H₁₂N₂O₃. | Confirmation of molecular formula and elemental composition. |
| IR Spectroscopy | Strong C=O stretch ~1680-1700 cm⁻¹; N-O stretches for nitro group ~1520 and 1350 cm⁻¹. mdpi.com | Identification of key functional groups (lactam, nitro). |
Integration of Computational Methods for Rational Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, in silico methods will guide synthetic efforts and predict properties.
Future computational studies will involve:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) will be used to calculate the molecule's electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential map. researchgate.net This information helps predict reactivity and intermolecular interaction sites.
Molecular Docking: If a biological target is identified, molecular docking simulations will be employed to predict the binding mode and affinity of the compound and its analogues within the target's active site. nih.govscispace.com This is a cornerstone of structure-based drug design.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related compounds, QSAR models can be developed to correlate specific structural features with biological activity. scispace.comic.ac.uk These models can then predict the activity of yet-unsynthesized analogues.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, such as a protein or nucleic acid, revealing the stability of the complex and key interactions over time. scispace.com
Mechanistic Dissection of In Vitro Biological Activities
The pyrrolidinone scaffold is present in numerous biologically active compounds, suggesting that this compound may also possess interesting pharmacological properties. nih.govnih.gov Future research must focus on systematically screening for biological activity and elucidating the underlying mechanisms.
Key research activities will include:
Broad-Spectrum Biological Screening: The compound should be tested against a wide range of biological targets, including enzymes (e.g., kinases, proteases), receptors (e.g., GPCRs), and ion channels. Screening against various cancer cell lines and microbial strains is also a priority. nih.govmdpi.com
Target Identification and Validation: If significant activity is found in a cell-based assay, the next critical step is to identify the specific molecular target. Techniques such as affinity chromatography, proteomics, and genetic approaches can be used for this purpose.
Enzymatic and Cellular Assays: Once a target is identified, detailed enzymatic and cell-based assays will be required to quantify the compound's potency (e.g., IC₅₀, EC₅₀) and efficacy. These assays are crucial for understanding how the compound modulates the function of its target.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications affect biological activity is essential. nih.gov By synthesizing analogues with varied substituents on both the phenyl and pyrrolidinone rings, a detailed SAR can be constructed to guide the design of more potent and selective compounds. nih.govmdpi.com
Design of Structurally Optimized Pyrrolidinone Analogues
Building on SAR data and computational insights, the rational design of structurally optimized analogues represents the culmination of the research effort. The goal is to improve potency, selectivity, and pharmacokinetic properties.
Future design strategies will focus on:
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring will be systematically varied. This includes modifying the methyl and nitro groups or introducing new functionalities like halogens, methoxy (B1213986) groups, or trifluoromethyl groups to probe electronic and steric effects.
Pyrrolidinone Core Modification: Alterations to the lactam ring itself, such as introducing substituents at the 3, 4, or 5 positions, can significantly impact activity. Stereochemistry is also a critical factor, as different enantiomers or diastereomers often exhibit vastly different biological profiles. researchgate.net
Scaffold Hopping and Bioisosteric Replacement: Advanced design may involve replacing the pyrrolidinone or phenyl ring with other heterocyclic or carbocyclic systems (scaffold hopping) or swapping functional groups with bioisosteres to improve properties while retaining key interactions with the biological target.
The table below summarizes key principles for analogue design based on general findings for pyrrolidinone derivatives.
| Structural Modification | Design Rationale | Desired Outcome |
| Varying Phenyl Substituents | Modulate electronic properties, lipophilicity, and steric bulk. | Enhanced binding affinity, improved selectivity. |
| Introducing Chirality | Exploit stereospecific interactions with chiral biological targets. | Increased potency, reduced off-target effects. |
| Modifying the Lactam Ring | Alter the core scaffold to explore new interaction points. | Novel mechanisms of action, improved ADMET properties. |
| Bioisosteric Replacement of Nitro Group | Replace the nitro group to reduce potential toxicity while maintaining electronic influence. | Improved safety profile, better bioavailability. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
